
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a chiral amine that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, research has shown that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound may also have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been found to have potential as a treatment for cancer and neurodegenerative diseases. However, the compound's chiral nature and the challenges associated with its synthesis can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for research on (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could be the development of new drugs based on the compound's structure and properties. Another area of research could be the investigation of the compound's mechanism of action and potential side effects. Additionally, research could focus on the synthesis of the compound using more efficient and cost-effective methods. Overall, this compound has the potential to be a valuable tool in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been achieved using various methods. One of the most common methods involves the reduction of a ketone intermediate using a chiral reducing agent. Another method involves the reduction of a corresponding nitrile intermediate using a reducing agent such as lithium aluminum hydride. The synthesis of this compound is challenging due to its chiral nature, and the yield of the product can vary depending on the method used.
Aplicaciones Científicas De Investigación
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
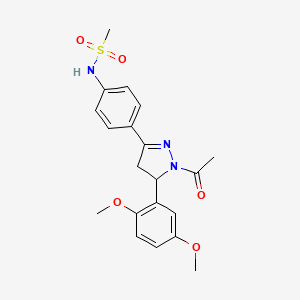

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
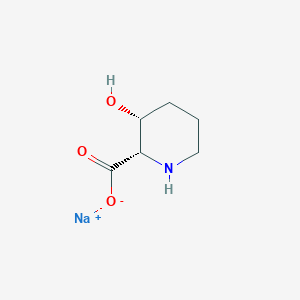
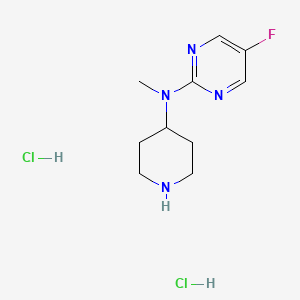
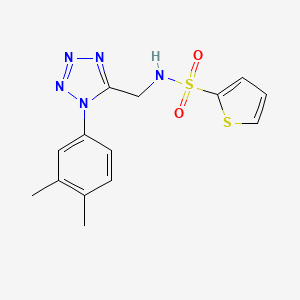
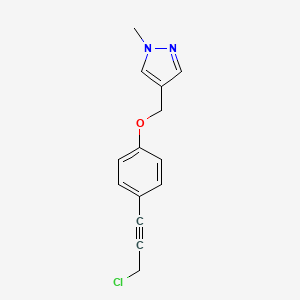
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
